N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperidine ring, a thiophene sulfonyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and characterization using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene sulfonyl group may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea: Shares the trifluoromethyl-substituted phenyl group but differs in the presence of a thiourea moiety.
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Contains a similar phenyl group but has a piperidinol instead of a carboxamide.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, thiophene sulfonyl group, and trifluoromethyl-substituted phenyl group.
Properties
Molecular Formula |
C17H16ClF3N2O3S2 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H16ClF3N2O3S2/c18-14-4-3-12(10-13(14)17(19,20)21)22-16(24)11-5-7-23(8-6-11)28(25,26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,22,24) |
InChI Key |
YUAPCZBTOWLGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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